molecular formula C19H20N2O4 B5792425 METHYL 4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE

METHYL 4-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE

Cat. No.: B5792425
M. Wt: 340.4 g/mol
InChI Key: VKPPSMAHEJBKQC-UHFFFAOYSA-N
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Description

Methyl 4-[3-(2-methylpropanamido)benzamido]benzoate is an organic compound that belongs to the class of aromatic esters and amides. This compound is characterized by its complex structure, which includes both ester and amide functional groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(2-methylpropanamido)benzamido]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-methylpropanoic acid with 3-aminobenzoic acid to form 3-(2-methylpropanamido)benzoic acid.

    Esterification: The next step is the esterification of 3-(2-methylpropanamido)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 3-(2-methylpropanamido)benzoate.

    Amidation: Finally, methyl 3-(2-methylpropanamido)benzoate is reacted with 4-aminobenzoic acid to form the target compound, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(2-methylpropanamido)benzamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 4-[3-(2-methylpropanamido)benzamido]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[3-(2-methylpropanamido)benzamido]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-3-(2-methylpropanamido)benzoate
  • Methyl 2-[3-(2-methylpropanamido)benzamido]benzoate

Uniqueness

Methyl 4-[3-(2-methylpropanamido)benzamido]benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

methyl 4-[[3-(2-methylpropanoylamino)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12(2)17(22)21-16-6-4-5-14(11-16)18(23)20-15-9-7-13(8-10-15)19(24)25-3/h4-12H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPPSMAHEJBKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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